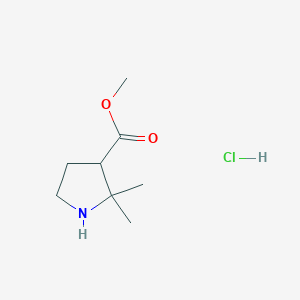
Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride, also known as DMPC, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol, and it has a molecular formula of C8H16ClNO2. DMPC has various applications in the field of pharmaceuticals, and it has been extensively studied for its pharmacological properties.
Scientific Research Applications
Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones
This study demonstrates the photochemical dimerization of 2-aminopyridines and 2-pyridones under ultraviolet irradiation, resulting in the formation of 1,4-dimers. These compounds exhibit unusual chemical and physical properties, indicating the potential for creating novel materials or intermediates in synthetic chemistry through photochemical reactions (Taylor & Kan, 1963).
Enantioselectivity of Candida rugosa Lipase
Research on the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in kinetic resolution of dihydropyridine derivatives suggests applications in asymmetric synthesis. This work highlights the role of specific structural features in achieving high enantioselectivity, useful for synthesizing enantiomerically pure compounds in pharmaceuticals (Sobolev et al., 2002).
Antimicrobial Pyrrole Derivatives
A study focused on the synthesis and evaluation of novel pyrrole derivatives for their antimicrobial properties. This research contributes to the development of new antimicrobial agents, indicating the potential of pyrrole-based compounds in addressing resistant microbial strains (Hublikar et al., 2019).
Ruthenium-catalyzed Cyclization
A novel approach involving ruthenium-catalyzed cyclization of ketoxime carboxylates with DMF to synthesize symmetrical pyridines has been developed. This method illustrates the innovative use of catalysis in organic synthesis, enabling the efficient production of complex pyridine structures, which are foundational in many pharmaceuticals (Zhao et al., 2014).
properties
IUPAC Name |
methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)6(4-5-9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCOZLMWDRSSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2443404.png)
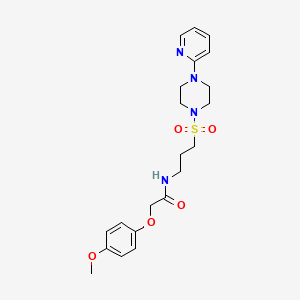
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2443406.png)
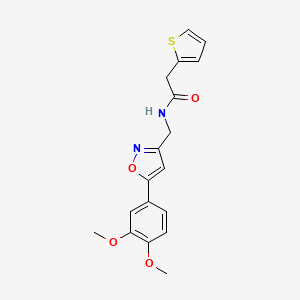
![4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2443411.png)
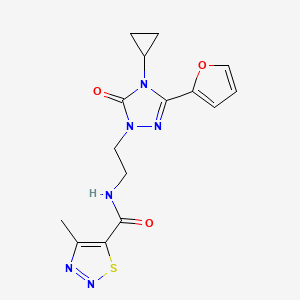
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2443415.png)
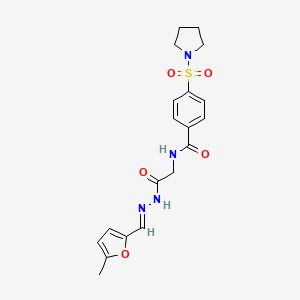
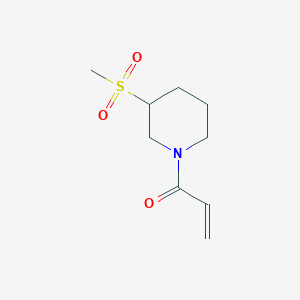
![6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2443419.png)
![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)
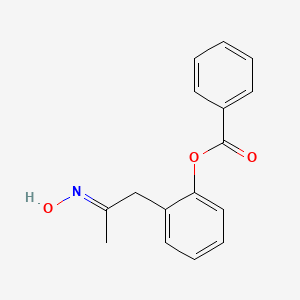

![Tert-butyl 4-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2443426.png)